molecular formula C12H16N2O2 B14905654 (4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate

(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate

Cat. No.: B14905654
M. Wt: 220.27 g/mol
InChI Key: IOSPRZGDWHZGHK-JMCQJSRRSA-N
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Description

(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is a complex organic compound with a unique cyclopropane-fused indazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate typically involves multiple steps. One common approach is the cyclopropanation of an indazole derivative, followed by esterification. The reaction conditions often include the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more efficient catalysts, optimizing reaction times and temperatures, and ensuring high yields and purity of the final product. The use of continuous flow reactors can also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate is unique due to its cyclopropane-fused indazole structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl (4aS,5aR)-5a-methyl-4,4a,5,6-tetrahydro-1H-cyclopropa[f]indazole-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-16-11(15)10-8-4-7-5-12(7,2)6-9(8)13-14-10/h7H,3-6H2,1-2H3,(H,13,14)/t7-,12-/m1/s1

InChI Key

IOSPRZGDWHZGHK-JMCQJSRRSA-N

Isomeric SMILES

CCOC(=O)C1=NNC2=C1C[C@@H]3C[C@@]3(C2)C

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3CC3(C2)C

Origin of Product

United States

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